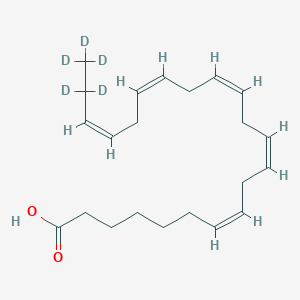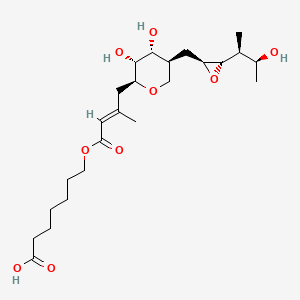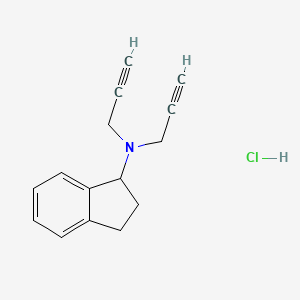
β-D-Fructopyranose 1-Sulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
β-D-Fructopyranose 1-Sulfamate is a sulfamate-substituted fructose analog. It is known for its application in the pharmaceutical industry, particularly as an anticonvulsant and for the treatment of migraine disorders. This compound is also recognized for its potential in promoting weight loss .
作用机制
Target of Action
The primary target of β-D-Fructopyranose 1-Sulfamate is the Fucose-binding lectin PA-IIL in Pseudomonas aeruginosa . This organism is a common bacterium that can cause disease in animals, including humans.
Pharmacokinetics
It is known that a large percentage of a similar compound, topiramate, is recovered unchanged in animal and human urine
生化分析
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of β-D-Fructopyranose 1-Sulfamate can vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, and it may also have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of β-D-Fructopyranose 1-Sulfamate typically involves the sulfamoylation of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose. This reaction is carried out using sulfamoyl halide in a solvent with a high dielectric constant, in the presence of an organic base. The reaction temperature ranges from -50°C to 100°C. The product is then extracted and crystallized to obtain this compound in high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality of the final product .
化学反应分析
Types of Reactions: β-D-Fructopyranose 1-Sulfamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the sulfamate group, leading to different reduced forms.
Substitution: The sulfamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives .
科学研究应用
β-D-Fructopyranose 1-Sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: It is primarily used as an anticonvulsant and for the treatment of migraine disorders.
相似化合物的比较
Uniqueness: β-D-Fructopyranose 1-Sulfamate is unique due to its specific sulfamate substitution, which imparts distinct pharmacological properties. Unlike other fructose derivatives, it has significant therapeutic applications, particularly in neurology .
属性
CAS 编号 |
106881-42-9 |
|---|---|
分子式 |
C6H13NO8S |
分子量 |
259.24 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C6H13NO8S/c7-16(12,13)15-2-6(11)5(10)4(9)3(8)1-14-6/h3-5,8-11H,1-2H2,(H2,7,12,13)/t3-,4-,5+,6-/m1/s1 |
InChI 键 |
BGTCZSJLWAMWRH-ARQDHWQXSA-N |
SMILES |
C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |
手性 SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(COS(=O)(=O)N)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)



